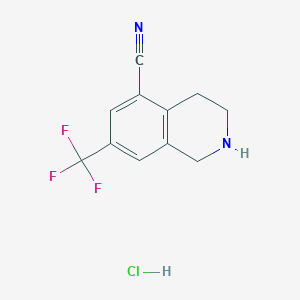
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride
Vue d'ensemble
Description
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C11H10ClF3N2 and its molecular weight is 262.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride (CAS No. 1187830-66-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₀ClF₃N₂
- Molecular Weight : 201.19 g/mol
- Appearance : Crystalline powder or fused solid
- Melting Point : 29-34 °C
Pharmacological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Here are some key findings:
1. Anticancer Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit anticancer properties through multiple mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. A study demonstrated that similar compounds can inhibit the phosphorylation of focal adhesion kinase (FAK), leading to enhanced antiproliferative effects when combined with other chemotherapeutic agents like gemcitabine .
2. Neuroprotective Effects
Compounds within this class have shown promise in neuroprotection against oxidative stress. For instance, derivatives have been reported to protect neuronal cells from hydrogen peroxide-induced damage by reducing reactive oxygen species (ROS) levels . This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
3. Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in neurodegenerative processes has also been noted. For example, it may exhibit inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are targets for Alzheimer's disease treatment .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : By targeting enzymes like AChE and MAO-B, the compound may enhance cholinergic transmission and reduce neurotoxic effects associated with amyloid-beta aggregation.
- Oxidative Stress Reduction : The compound's ability to mitigate oxidative stress contributes to its neuroprotective properties.
- Cell Signaling Modulation : Interference with signaling pathways related to cell survival and apoptosis may explain its anticancer properties.
Propriétés
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2.ClH/c12-11(13,14)9-3-7(5-15)10-1-2-16-6-8(10)4-9;/h3-4,16H,1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNDXSNYVDXFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718502 | |
| Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-66-5 | |
| Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















